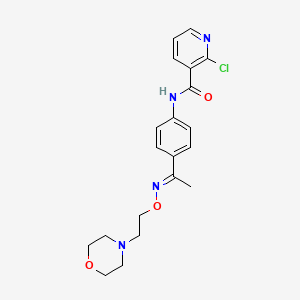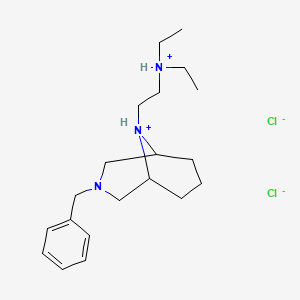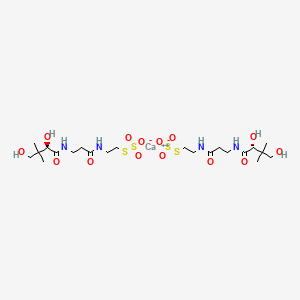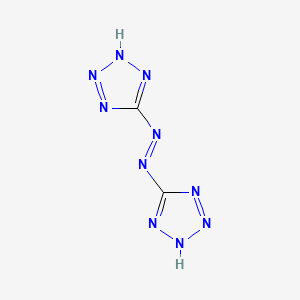
p-(2-Chloronicotinamido)acetophenone O-(2-morpholinoethyl)oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
p-(2-Chloronicotinamido)acetophenone O-(2-morpholinoethyl)oxime is a complex organic compound that features a combination of aromatic and heterocyclic structures This compound is characterized by the presence of a chloronicotinamido group, an acetophenone moiety, and a morpholinoethyl oxime group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of p-(2-Chloronicotinamido)acetophenone O-(2-morpholinoethyl)oxime typically involves multiple steps, starting with the preparation of the individual functional groups followed by their assembly into the final compound. One common synthetic route involves the following steps:
Preparation of 2-Chloronicotinic Acid: This can be achieved through the chlorination of nicotinic acid.
Formation of 2-Chloronicotinamido Group: The 2-chloronicotinic acid is then converted to its amide form using appropriate reagents such as thionyl chloride and ammonia.
Synthesis of Acetophenone Derivative: Acetophenone is modified to introduce the desired functional groups, often through Friedel-Crafts acylation.
Formation of Oxime: The oxime group is introduced by reacting the acetophenone derivative with hydroxylamine.
Coupling with Morpholinoethyl Group: The final step involves coupling the oxime with a morpholinoethyl group under suitable conditions, such as using a base like sodium hydride in an appropriate solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
p-(2-Chloronicotinamido)acetophenone O-(2-morpholinoethyl)oxime can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Hydrolysis: The amide and oxime groups can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed.
Hydrolysis: Acidic (HCl, H₂SO₄) or basic (NaOH, KOH) conditions are used for hydrolysis.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Applications De Recherche Scientifique
p-(2-Chloronicotinamido)acetophenone O-(2-morpholinoethyl)oxime has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of p-(2-Chloronicotinamido)acetophenone O-(2-morpholinoethyl)oxime involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetophenone O-(2-morpholinoethyl)oxime: Lacks the chloronicotinamido group but shares the oxime and morpholinoethyl functionalities.
p-(2-Chloronicotinamido)acetophenone: Lacks the oxime group but contains the chloronicotinamido and acetophenone moieties.
2-Chloronicotinamido derivatives: Compounds with similar chloronicotinamido groups but different substituents.
Uniqueness
p-(2-Chloronicotinamido)acetophenone O-(2-morpholinoethyl)oxime is unique due to the combination of its functional groups, which confer specific chemical and biological properties
Propriétés
Numéro CAS |
38063-91-1 |
|---|---|
Formule moléculaire |
C20H23ClN4O3 |
Poids moléculaire |
402.9 g/mol |
Nom IUPAC |
2-chloro-N-[4-[(E)-C-methyl-N-(2-morpholin-4-ylethoxy)carbonimidoyl]phenyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C20H23ClN4O3/c1-15(24-28-14-11-25-9-12-27-13-10-25)16-4-6-17(7-5-16)23-20(26)18-3-2-8-22-19(18)21/h2-8H,9-14H2,1H3,(H,23,26)/b24-15+ |
Clé InChI |
AWFGBGWPUFJPGK-BUVRLJJBSA-N |
SMILES isomérique |
C/C(=N\OCCN1CCOCC1)/C2=CC=C(C=C2)NC(=O)C3=C(N=CC=C3)Cl |
SMILES canonique |
CC(=NOCCN1CCOCC1)C2=CC=C(C=C2)NC(=O)C3=C(N=CC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Propionic acid-[3]pyridylmethyl ester](/img/structure/B13743419.png)
![4-Methoxy-1-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylicacid](/img/structure/B13743421.png)
![2',3'-Dideoxyinosine-[2',3'-3H]](/img/structure/B13743422.png)









